2,3-Dihydrofuro[3,2-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine derivatives involves several key strategies, including direct N-amination, 1,3-dipolar cycloaddition reactions, and reactions with 3-chloroperbenzoic acid to form N-oxides. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized by direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, leading to the generation of zwitterionic furo[3,2-c]pyridinium N-imides and further cycloaddition reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structures of 2,3-Dihydrofuro[3,2-c]pyridine derivatives are characterized by their bicyclic frameworks, which include various substituents influencing their chemical behavior and properties. For example, the synthesis and structural determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile revealed the importance of substituents on the cyclohepta ring for determining the molecule's configuration (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2,3-Dihydrofuro[3,2-c]pyridine derivatives are diverse, including bromination, nitration, and chlorination, which lead to the formation of various functionalized compounds. For instance, bromination of difuro[3,2-c:3′,2′-e]pyridine with molecular bromine resulted in bromo and dibromo derivatives, demonstrating the compound's reactivity towards halogenation (Shiotani et al., 1999).
Physical Properties Analysis
The physical properties of 2,3-Dihydrofuro[3,2-c]pyridine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the bicyclic framework.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are essential for understanding the behavior of 2,3-Dihydrofuro[3,2-c]pyridine derivatives in chemical reactions and their potential applications. For example, the reactivity of N-oxides of 2,3-dihydrofuro[2,3-b]- and -[3,2-c]pyridine towards nitration and chlorination reveals insights into the electrophilic substitution reactions characteristic of these compounds (Shiotani et al., 1997).
Scientific Research Applications
Synthesis and Chemical Reactions :
- Nitration, chlorination, acetoxylation, and cyanation of 2,3-dihydrofuro[3,2-c]pyridine N-oxides have been studied to produce nitropyridine, chloropyridine derivatives, acetoxy derivatives, and cyanopyridine compounds. These reactions are crucial for creating variously substituted pyridine derivatives with potential applications in pharmaceuticals and materials science (Shiotani et al., 1997).
- Electrophilic substitution reactions like bromination, chlorination, and oxidation have been applied to furo[3,2-c]pyridine to produce derivatives such as dihydrofuro[3,2-c]pyridine and pyridine N-oxides, which are intermediates in various chemical syntheses (McFarland et al., 1975).
Pharmaceutical and Biological Applications :
- Dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin, which is significant for their potential use in immune-related disorders and diseases (Lena et al., 2008).
- Synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been achieved through a novel multicomponent reaction, indicating their potential in creating complex molecules for pharmaceutical applications (Fayol & Zhu, 2004).
Advanced Materials and Catalysis :
- A domino reaction has been developed for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and ketones, indicating their potential use in creating new materials or catalysts with unique properties (Pizzuti et al., 2020).
- The C-2 selective alkenylation of pyridine derivatives has been achieved using nickel/Lewis acid catalysis, demonstrating the potential for creating modified pyridines for use in catalysis and material science (Nakao et al., 2008).
properties
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVDQSGJDUASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[3,2-c]pyridine | |
CAS RN |
193605-29-7 | |
Record name | 2,3-Dihydrofuro[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193605-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,3H-furo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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